molecular formula C23H19FN2O3S2 B4764893 N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide

N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide

Cat. No. B4764893
M. Wt: 454.5 g/mol
InChI Key: IRGPPGHNEPAVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide, also known as FBDD, is a small molecule that has been widely used in scientific research. It is a type of benzothiazole derivative that has been shown to have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cell proliferation, survival, and apoptosis. N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has been shown to inhibit the activity of several enzymes, including histone deacetylases (HDACs), which are involved in the regulation of gene expression. In addition, N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has been shown to inhibit the activity of several kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects, including the induction of cell cycle arrest, apoptosis, and autophagy in cancer cells. In addition, N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has also been shown to improve cognitive function and to reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has several advantages for lab experiments, including its relatively simple synthesis method, its potent anticancer and neuroprotective activities, and its ability to inhibit several signaling pathways involved in disease progression. However, N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide also has some limitations, including its low solubility in water, which can make it difficult to use in some experiments, and its potential toxicity, which requires careful dosing and monitoring.

Future Directions

There are several future directions for the research on N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide, including the development of more efficient synthesis methods, the identification of its specific targets and mechanisms of action, and the evaluation of its potential therapeutic applications in clinical trials. In addition, the combination of N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide with other drugs or therapies may enhance its efficacy and reduce its potential toxicity. Further research is also needed to evaluate the safety and efficacy of N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide in vivo and to determine its optimal dosage and administration route.

Scientific Research Applications

N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. It has been shown to have potent anticancer activity against several types of cancer cells, including breast, lung, and prostate cancer cells. In addition, N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease. N-{2-[(4-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide has also been shown to have antiviral activity against several viruses, including HIV and influenza viruses.

properties

IUPAC Name

N-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c1-28-19-10-5-15(11-20(19)29-2)22(27)25-17-8-9-18-21(12-17)31-23(26-18)30-13-14-3-6-16(24)7-4-14/h3-12H,13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGPPGHNEPAVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(4-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-3,4-dimethoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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